molecular formula C10H8F2O3 B1322025 4-(2,6-Difluorophenyl)-4-oxobutyric acid CAS No. 478162-62-8

4-(2,6-Difluorophenyl)-4-oxobutyric acid

Cat. No.: B1322025
CAS No.: 478162-62-8
M. Wt: 214.16 g/mol
InChI Key: ZZKJZIUCLOKLOT-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-4-oxobutyric acid typically involves the reaction of 2,6-difluorobenzene with butyric acid derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-difluorobenzene is reacted with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)-4-oxobutyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxobutyric acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 4-(2,6-Difluorophenyl)-4-hydroxybutyric acid
  • 2,6-Difluorobenzoyl chloride

Comparison: 4-(2,6-Difluorophenyl)-4-oxobutyric acid is unique due to the presence of both a difluorophenyl group and a ketone functional group, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of electronic and steric properties makes it a valuable compound in various research applications.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-6-2-1-3-7(12)10(6)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJZIUCLOKLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620936
Record name 4-(2,6-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478162-62-8
Record name 4-(2,6-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-Butyl 4-(2,6-difluorophenyl)-4-oxobutyrate (Step A, 9.52 g, 35.2 mmol) in dichloromethane (30 ml) was treated with trifluoroacetic acid (20 ml). The mixture was stirred at ambient temperature for 3 hours and concentrated. The purification was done by flash chromatography on silica gel column (chloroform:methanol, 95:5 spiked with acetic acid) to provide the title compound as a white solid.
Name
tert-Butyl 4-(2,6-difluorophenyl)-4-oxobutyrate
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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